2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one
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Overview
Description
2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one typically involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)-1-(thiophen-2-yl)ethan-1-one: Lacks the methyl group on the thiophene ring.
2-(Ethylamino)-1-(5-methylthiophen-2-yl)ethan-1-one: Contains an ethyl group instead of a methyl group on the amino moiety.
2-(Methylamino)-1-(4-methylthiophen-2-yl)ethan-1-one: The methyl group is positioned differently on the thiophene ring.
Uniqueness
2-(Methylamino)-1-(5-methylthiophen-2-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the thiophene ring and the methylamino group on the ethanone moiety contribute to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C8H11NOS |
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Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(methylamino)-1-(5-methylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6-3-4-8(11-6)7(10)5-9-2/h3-4,9H,5H2,1-2H3 |
InChI Key |
TYSCWVRFLBTEQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CNC |
Origin of Product |
United States |
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